N-(4-chloro-2-methoxy-5-methylphenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide
Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide is a useful research compound. Its molecular formula is C19H22ClN3O6S and its molecular weight is 455.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.0917843 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research on similar complex molecules has led to the development of various synthesis and characterization methods. For instance, novel diamines with built-in sulfone, ether, and amide structures were prepared through multistep reactions, showcasing the intricate processes involved in creating and analyzing such compounds. These diamines were then used to prepare related polyimides, indicating the versatility of these molecules in synthesizing new polymeric materials with potential applications in various fields, including materials science and engineering (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Photodynamic Therapy (PDT)
A significant application area for complex chemical compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide is in the development of novel fluorinated derivatives of broad-spectrum matrix metalloproteinase inhibitors (MMPIs) for potential use in photodynamic therapy (PDT). These compounds, after being labeled with positron-emitters like 18F, could serve as PET radioligands for MMP imaging in various pathological processes, including cancer. The high in vitro MMP inhibition potencies for MMP-2, MMP-8, MMP-9, and MMP-13 of these compounds highlight their potential as tools for the molecular imaging of activated MMPs in vivo, which could significantly advance cancer diagnosis and treatment (Wagner et al., 2007).
Antimicrobial and Anticonvulsant Activities
The synthesis and study of compounds containing the sulfonamide moiety have revealed their potential as antimicrobial and anticonvulsant agents. For example, a series of compounds synthesized from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides showed significant activity against various bacterial strains, indicating their potential utility in developing new antimicrobial drugs. Additionally, some of these compounds exhibited anticonvulsant activity, which could lead to new treatments for epilepsy and other convulsive disorders (Farag et al., 2012).
Drug Discovery and Development
The exploration of hybrid molecules for their diuretic and antihypertensive properties showcases the potential of these complex compounds in drug discovery and development. A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potentials in rats. This research highlights the importance of such compounds in developing new therapies for managing hypertension, diabetes, and related cardiovascular diseases (Rahman et al., 2014).
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O6S/c1-13-11-17(18(29-3)12-16(13)20)21-19(24)5-4-10-22(2)30(27,28)15-8-6-14(7-9-15)23(25)26/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYJTLIGEFUKLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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